molecular formula C28H24F5N5O3 B8306718 N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-amino-2-[tetrahydro-2H-pyran-4-yl(trifluoroacetyl)amino]benzamide

N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-amino-2-[tetrahydro-2H-pyran-4-yl(trifluoroacetyl)amino]benzamide

Cat. No. B8306718
M. Wt: 573.5 g/mol
InChI Key: TYMLWPWUHZPAFX-UHFFFAOYSA-N
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Patent
US09102662B2

Procedure details

A mixture of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-nitro-2-[tetrahydro-2H-pyran-4-yl(trifluoroacetyl)amino]benzamide (3.86 g, 6.4 mmol), cyclohexene (10 mL), dioxane (70 mL) and 10% Pd/C (0.42 g) was stirred at 100° C. for 4 hours. The reaction mixture was filtered over a celite pad washing thoroughly with THF and MeOH. After evaporation of the organic phase, purification of the crude by chromatography over silica gel (DCM/EtOH 9/1) gave 2.75 g of title compound (82% yield).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:40]=[C:41]([F:43])[CH:42]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:15][C:16](=[O:39])[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][C:18]=1[N:26]([CH:33]1[CH2:38][CH2:37][O:36][CH2:35][CH2:34]1)[C:27](=[O:32])[C:28]([F:31])([F:30])[F:29].C1CCCCC=1>[Pd].O1CCOCC1>[F:43][C:41]1[CH:40]=[C:4]([CH:3]=[C:2]([F:1])[CH:42]=1)[CH2:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][N:10]=[C:9]2[NH:15][C:16](=[O:39])[C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][C:18]=1[N:26]([CH:33]1[CH2:34][CH2:35][O:36][CH2:37][CH2:38]1)[C:27](=[O:32])[C:28]([F:31])([F:29])[F:30]

Inputs

Step One
Name
Quantity
3.86 g
Type
reactant
Smiles
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)[N+](=O)[O-])N(C(C(F)(F)F)=O)C2CCOCC2)=O)C=C(C1)F
Name
Quantity
10 mL
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0.42 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered over a celite pad
WASH
Type
WASH
Details
washing thoroughly with THF and MeOH
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic phase, purification of the crude by chromatography over silica gel (DCM/EtOH 9/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(CC=2C=C3C(=NNC3=CC2)NC(C2=C(C=C(C=C2)N)N(C(C(F)(F)F)=O)C2CCOCC2)=O)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.75 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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